molecular formula C9H7NO B167718 3-Methyleneoxindole CAS No. 1861-29-6

3-Methyleneoxindole

Cat. No. B167718
CAS RN: 1861-29-6
M. Wt: 145.16 g/mol
InChI Key: IGXUUWYVUGBMFT-UHFFFAOYSA-N
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Description

3-Methyleneoxindole is an enzyme that catalyzes the chemical reaction . It belongs to the family of oxidoreductases, specifically those acting on the CH-CH group of donor with NAD+ or NADP+ as acceptor . This enzyme is also termed 3-methyloxindole:NADP+ oxidoreductase .


Synthesis Analysis

The enzymatic oxidation of indole-3-acetic acid results in the formation of 3-methyleneoxindole . This compound is at least 10-fold more effective than indole-j-acetic acid as a plant auxin . It is a specific substrate for inactivating enzymes of plants, 3-methyleneoxindole reductases .


Molecular Structure Analysis

The molecular formula of 3-Methyleneoxindole is C9H9NO . Its average mass is 147.174 Da and its monoisotopic mass is 147.068420 Da .


Chemical Reactions Analysis

3-Methyleneoxindole reacts directly with sulfhydryl compounds . Its growth-promoting activity is blocked by reduced, but not by oxidized, glutathione . Reduced glutathione also blocks the action of indole-j-acetic acid, which does not react directly with sulfhydryl compounds .


Physical And Chemical Properties Analysis

The density of 3-Methyleneoxindole is 1.1±0.1 g/cm3 . Its boiling point is 279.3±29.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.8±3.0 kJ/mol . The flash point is 157.9±9.2 °C . The index of refraction is 1.554 .

Scientific Research Applications

1. Cancer Therapy Applications

3-Methyleneoxindole, identified as a cytotoxic metabolite of indole-3-acetic acid, shows potential in cancer therapy applications. Its synthesis from isatins via Peterson olefination has been explored to develop ring-substituted analogues for therapeutic uses (Rossiter, 2002).

2. Enzyme Affinity Labeling

This compound functions as an affinity label of glutathione S-transferase pi, a dimeric pi class enzyme isolated from pig lung. It demonstrates selective reactivity, suggesting its utility in novel combination chemotherapy to enhance the efficacy of alkylating cancer drugs while minimizing toxic side effects (Pettigrew, Brush, & Colman, 2001).

3. Plant Micropropagation

3-Methyleneoxindole shows higher activity than indole-3-acetic acid in supporting micropropagation stages of several plant species. Its role in plant growth and rooting efficiency during micropropagation has been emphasized, highlighting its significance in plant biology and agriculture (Tuli, 2007).

4. Organic Pollutant Degradation

Studies have utilized 3-methyleneoxindole in the degradation of nitrogenous heterocyclic compounds in coal chemical wastewater. Its effectiveness in removing these refractory organic pollutants through ionizing radiation technology has been demonstrated, offering insights into environmental remediation approaches (He, Wang, & Wang, 2022).

5. Cytochrome P450 Inhibition

3-Methyleneoxindole is involved in the mechanism-based inhibition of lung-selective cytochrome P450 enzymes. This property is critical for understanding the bioactivation of pneumotoxicants and carcinogens, providing valuable insights for drug metabolism and toxicology research (Kartha & Yost, 2008).

6. Chemical Synthesis

It serves as a key intermediate in various chemical syntheses, such as the formation of tetracyclic bispirooxindoles, which have potential applications in medicinal chemistry and material science (Song et al., 2020).

7. Electrochemical Sensing

3-Methyleneoxindole has been used in developing electrochemical sensors for the detection of environmental pollutants, exemplifying its role in analytical chemistry and environmental monitoring (Yu, Zhou, Li, & Song, 2019).

8. Novel Chemical Reactions

Its involvement in novel chemical reactions, such as [3 + 2] cycloaddition and cyclization reactions, is notable for creating diverse molecular architectures. These reactions are pivotal in the development of new pharmaceuticals and advanced materials (Lu et al., 2016).

Safety And Hazards

The safety data sheet for 3-Methyleneoxindole suggests using personal protective equipment, avoiding dust formation, avoiding breathing vapours, mist or gas, and ensuring adequate ventilation . In case of skin contact, it is recommended to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician .

properties

IUPAC Name

3-methylidene-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXUUWYVUGBMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171855
Record name 3-Methyleneoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyleneoxindole

CAS RN

1861-29-6
Record name Methyleneoxindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1861-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyleneoxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001861296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyleneoxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
HS Moyed, V Williamson - Plant Physiology, 1967 - academic.oup.com
… 3-methyleneoxindole is tused as the acceptor. However, after a 100-fold putrification of 3-methyleneoxindole … The putrified 3-methyleneoxindole redulctase fails to link to several other …
Number of citations: 23 academic.oup.com
V Tuli, HS Moyed - Journal of Biological Chemistry, 1969 - Elsevier
… reduction of 3-methyleneoxindole to d-methyloxindole, … a considerable reduction in the amount of 3-methyleneoxindole … mediated by one of its oxidation products, 3-methyleneoxindole …
Number of citations: 74 www.sciencedirect.com
XJ Song, HX Ren, M Xiang, CY Li, F Tian… - The Journal of Organic …, 2020 - ACS Publications
… with the new synthon of 1a and 3-methyleneoxindole 2a; however, this reaction still … ,N′-cyclic azomethine imine 1a and 3-methyleneoxindole 2a in CH 2 Cl 2 in the presence …
Number of citations: 22 pubs.acs.org
V Tuli, HS Moyed - Plant Physiology, 1967 - academic.oup.com
… At physiological pH this compound is readily dehydrated to 3-methyleneoxindole, another … enzyme which reduces 3-methyleneoxindole to 3-methyloxindole, a non-toxic compound. …
Number of citations: 61 academic.oup.com
HS Moyed, V Williamson - Journal of Biological Chemistry, 1967 - ASBMB
… that there may be more than one 3-methyleneoxindole … stems on occasion appeared to contain a 3-methyleneoxindole … clear and reproducible evidence for several 3-methyleneoxindole …
Number of citations: 21 www.jbc.org
LW ROBERTS - Journal of Experimental Botany, 1974 - academic.oup.com
… observed by employing various concentrations of 3-methyleneoxindole (MOI) as the source … IAA in higher plants involves the formation of 3-methyleneoxindole (MOI) as an intermediate (…
Number of citations: 10 academic.oup.com
PS Basu, V Tuli - Plant physiology, 1972 - academic.oup.com
… reduced by the addition of unlabeled 3-methyleneoxindole as well as by chlorogenic acid… 3-methyleneoxindole. Chlorogenic acid does not inhibit the binding of "C-3-methyleneoxindole…
Number of citations: 20 academic.oup.com
V Tuli, HS Moyed, D Stevenson… - Antimicrobial Agents and …, 1974 - Am Soc Microbiol
… 3-Methyleneoxindole (MO), an oxidation product of the plant auxin indole-3acetic acid, can … 3-Methyleneoxindole (MO) is an oxidation product of the plant hormone indole-3-acetic acid …
Number of citations: 4 journals.asm.org
IP Petrounia, J Goldberg, EJ Brush - Biochemistry, 1994 - ACS Publications
… 3-methyleneoxindole was prepared via the conversion of … Formation of 3-methyleneoxindole from 3-bromooxindole-3-acetic … overnight invacuo, 3methyleneoxindole was obtained as a …
Number of citations: 16 pubs.acs.org
V Tuli - Antimicrobial Agents and Chemotherapy, 1974 - Am Soc Microbiol
… The biochemical basis underlying the antiviral action of 3-methyleneoxindole (MO), a plant … (20), it is indicated that the antiviral activity of 3methyleneoxindole (MO), a plant metabolite, is …
Number of citations: 6 journals.asm.org

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